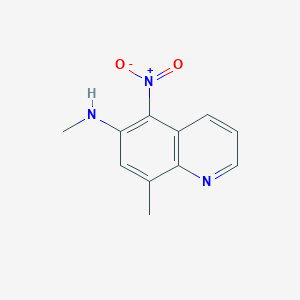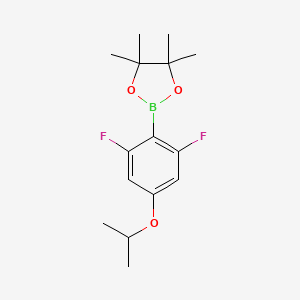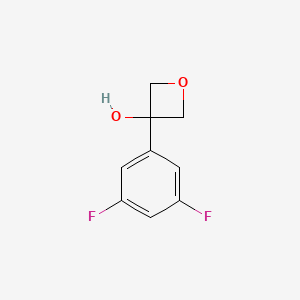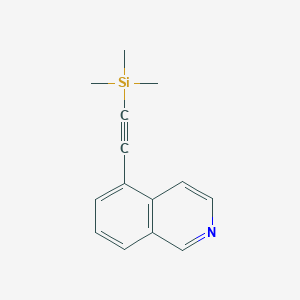
5-((Trimethylsilyl)ethynyl)isoquinoline
Übersicht
Beschreibung
5-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi . It is used in various fields of scientific research.
Molecular Structure Analysis
The molecular structure of 5-((Trimethylsilyl)ethynyl)isoquinoline consists of a isoquinoline ring with a trimethylsilyl ethynyl group attached .Physical And Chemical Properties Analysis
5-((Trimethylsilyl)ethynyl)isoquinoline has a molecular weight of 225.36100 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be found in the literature .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
5-((Trimethylsilyl)ethynyl)isoquinoline derivatives have been explored for their potential in antitumor activity. A study found that certain analogs demonstrated notable cytotoxicity against several tumor cell lines, suggesting their potential as antitumor agents (Houlihan et al., 1995).
Catalytic Applications
The compound has been used in catalytic applications, particularly in reactions involving quinolines and isoquinolines. For instance, iridium-catalyzed addition reactions of ethynyltrimethylsilane to isoquinolines activated by acyl chloride were studied, demonstrating good to high yields in producing 1-trimethylsilylethynyl-1,2-dihydroisoquinolines (Yamazaki, Fujita, & Yamaguchi, 2004).
Synthesis of Isoquinolines and Pyridines
The compound plays a role in the synthesis of various heterocycles including isoquinolines and pyridines. A palladium-catalyzed iminoannulation of internal alkynes using trimethylsilyl-substituted alkynes has been developed for this purpose (Roesch, Zhang, & Larock, 2001).
Use in Directed Pictet-Spengler Cyclizations
The trimethylsilyl group of this compound has been effective as an activating group in controlling regiochemistry in tetrahydroisoquinoline synthesis, particularly in directed Pictet-Spengler cyclizations (Miller & Tsang, 1988).
Anti-Parasitic Applications
There is research exploring the use of trimethylsilyl chloride, a component of the compound, in isocyanide-based reactions that lead to products with significant activity against parasitic organisms like Trypanosoma (Luque et al., 2019).
Efficient Synthesis Methods
The compound has been utilized in efficient synthesis methods. For example, the sulfuric acid-promoted condensation cyclization with arylaldehydes in alcoholic solvents, forming 4-alkoxy-2-arylquinolines, represents an efficient synthesis approach (Wang et al., 2009).
DNA Binding Studies
It has also been part of studies related to DNA binding properties. A derivative of this compound was prepared for DNA synthesis, contributing to the study of DNA/DNA and DNA/RNA duplexes (Aly & Pedersen, 2006).
Ethynylation in Organic Synthesis
The compound is used in ethynylation of isoquinolines and quinolines, a key step in various organic synthesis processes (Samzadeh‐Kermani, 2017).
Synthesis of Lamellarin Derivatives
In the synthesis of lamellarin derivatives, 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, which can be derived from compounds like 5-((Trimethylsilyl)ethynyl)isoquinoline, have been used as starting materials (Liermann & Opatz, 2008).
Eigenschaften
IUPAC Name |
2-isoquinolin-5-ylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)10-8-12-5-4-6-13-11-15-9-7-14(12)13/h4-7,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRQSYFPTCJJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743721 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Trimethylsilyl)ethynyl)isoquinoline | |
CAS RN |
1246441-76-8 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)
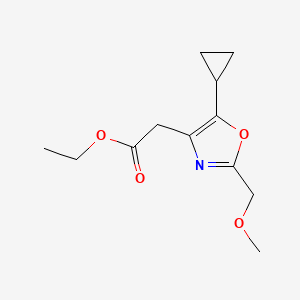
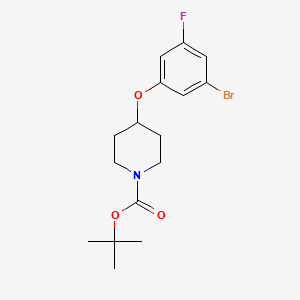

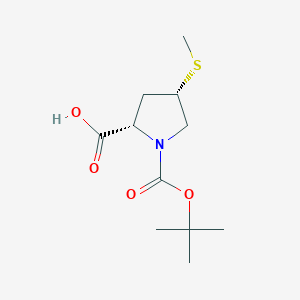
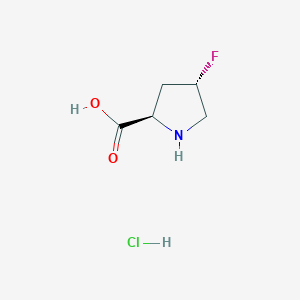
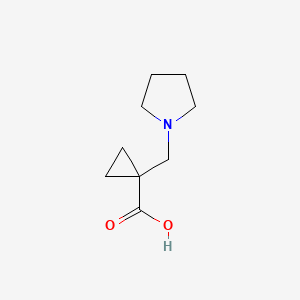
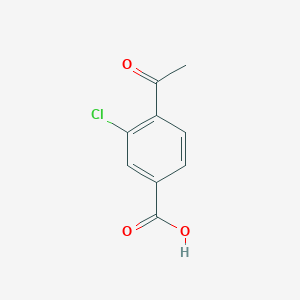
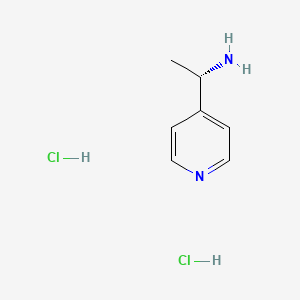
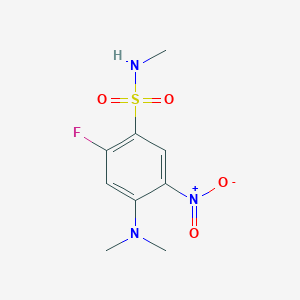
![Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B1401225.png)
